3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide is a complex organic compound featuring a pyrazole ring fused with a cyclopentane ring, a chlorobenzenesulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Cyclization: The pyrazole ring is then fused with a cyclopentane ring through a cyclization reaction, often using a base such as potassium carbonate.
Sulfonylation: The chlorobenzenesulfonyl group is introduced via a sulfonylation reaction, typically using chlorobenzenesulfonyl chloride and a base like triethylamine.
Amidation: Finally, the propanamide moiety is attached through an amidation reaction, using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl chloride group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide
- 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide stands out due to its unique cyclopenta[c]pyrazole structure, which may confer distinct biological activities and binding properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-15-9-11-17(12-10-15)29(27,28)14-13-20(26)23-21-18-7-4-8-19(18)24-25(21)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOOBQQGNWYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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